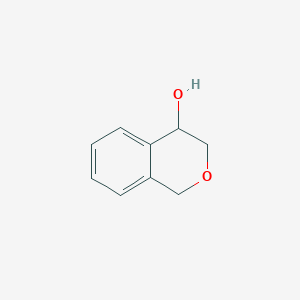
Isochroman-4-ol
概要
説明
Isochroman-4-ol, also known as 3,4-dihydro-1H-2-benzopyran-4-ol, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 . It is typically stored at room temperature and is a solid in its physical form .
Synthesis Analysis
The synthesis of Isochroman-4-ol and related compounds has been a subject of research. The oxa-Pictet–Spengler reaction is a common method used to construct the isochroman motif . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which expands the scope and rate of the reaction .
Molecular Structure Analysis
The InChI code for Isochroman-4-ol is 1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
The oxa-Pictet–Spengler reaction is a key reaction in the synthesis of Isochroman-4-ol . This reaction involves the use of hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . The products could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
Isochroman-4-ol is a solid at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .
科学的研究の応用
Synthesis of Functionalised Isochromans
Isochroman-4-ol serves as a key intermediate in the synthesis of functionalised isochromans. The oxa-Pictet–Spengler reaction, which is a pivotal method for constructing the isochroman motif, can be enhanced by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach allows for the synthesis of drug analogues and expands the scope of electrophiles and nucleophiles that can be used in the reaction .
Green Chemistry Applications
The compound plays a role in green chemistry, particularly in the synthesis of isochromans via oxa-Pictet–Spengler cyclization. A heteropolyacid ionic liquid, acting as a green catalyst, can be used in dimethyl carbonate to afford various substituted isochromans. This method is notable for its environmental sustainability and the ability to recycle the catalyst without significant loss of activity .
Pharmaceutical Research
Isochroman derivatives, including Isochroman-4-ol, are of high pharmacological relevance. The synthesis of drug analogues using Isochroman-4-ol demonstrates its potential in the development of new therapeutic agents. The compound’s versatility in drug synthesis highlights its importance in pharmaceutical research .
Biological Activity Studies
Research into the biological activities of isochroman derivatives is an ongoing field. Isochroman-4-ol can be used to study structure-activity relationships (SAR) and to provide insights into the biological functions and potential therapeutic applications of these compounds .
Alternative Reagent Development
Isochroman-4-ol can be used in the development of alternative reagents for organic synthesis. Its stability and versatility make it an ideal candidate for in situ reactions, where it can act as a surrogate for more unstable or hazardous compounds .
Catalysis and Organic Transformations
The compound is involved in catalysis, particularly in organic transformations where it can be used as a part of a catalytic system. Its application in ionic liquids for green synthesis further emphasizes its role in catalysis and organic chemistry .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Isochroman-4-ol is a complex compound with a wide range of potential targets. It’s known that isochroman-4-ol is a key component in various synthetic pharmaceuticals , suggesting its potential to interact with multiple biological targets.
Mode of Action
It’s known that isochroman-4-ol can be synthesized via the oxa-pictet–spengler reaction . This reaction involves the formation of an epoxide, which can interact with various biological targets . The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.
Biochemical Pathways
Isochroman-4-ol may affect several biochemical pathways. The compound is synthesized via the oxa-Pictet–Spengler reaction, which involves the formation of an epoxide . Epoxides are reactive compounds that can interact with various biochemical pathways.
Pharmacokinetics
Given its presence in various synthetic pharmaceuticals , it’s likely that Isochroman-4-ol has suitable pharmacokinetic properties for drug delivery
Result of Action
Isochroman-4-ol is a component of various synthetic pharmaceuticals , suggesting that it has significant biological activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isochroman-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of Isochroman-4-ol and its interactions with its targets .
特性
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFIRBDJVKBOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726392 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-4-ol | |
CAS RN |
20924-57-6 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioselective synthesis of 5,8-dimethoxy-isochroman-4-ol important in the context of pyranonaphthoquinone synthesis?
A1: Pyranonaphthoquinones often exhibit biological activity attributed to their ability to act as bioreductive alkylating agents []. The position and stereochemistry of substituents on the pyran ring of these molecules are crucial for their activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1S)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508643.png)
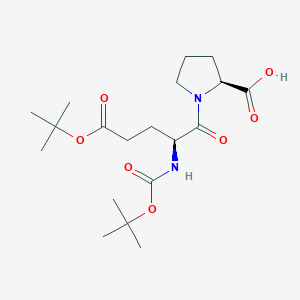
![4-[(Methylsulfonyl)amino]-L-phenylalanine](/img/structure/B1508649.png)
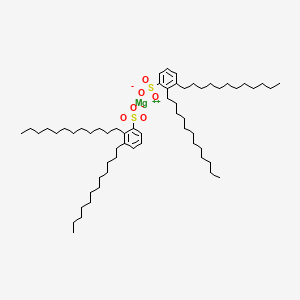
![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)

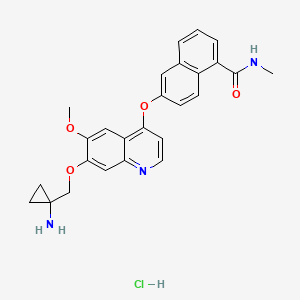

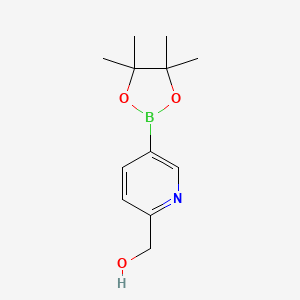

![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)
![Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane](/img/structure/B1508664.png)
![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)
